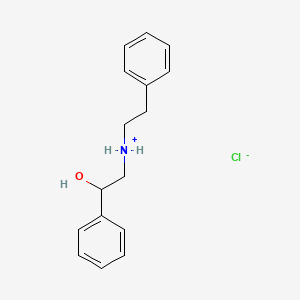
2-Phenethylamino-1-phenylethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethylamino-1-phenylethanol hydrochloride is an organic compound that belongs to the class of phenylethanolamines. This compound is known for its structural similarity to catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It is a β-hydroxylated phenethylamine, which means it has a hydroxyl group attached to the beta position of the phenethylamine structure .
Méthodes De Préparation
The synthesis of 2-Phenethylamino-1-phenylethanol hydrochloride can be achieved through several routes. One common method involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4) . Another method includes the reduction of 2-nitro-1-phenyl-ethanol . These reactions typically require controlled conditions to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
2-Phenethylamino-1-phenylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenethylamino-1-phenylethanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Mécanisme D'action
The mechanism of action of 2-Phenethylamino-1-phenylethanol hydrochloride involves its interaction with adrenergic receptors. It acts as an agonist at these receptors, leading to vasoconstriction and increased blood pressure . The molecular targets include alpha-1 adrenergic receptors, which mediate these physiological effects .
Comparaison Avec Des Composés Similaires
2-Phenethylamino-1-phenylethanol hydrochloride is similar to other phenylethanolamines such as:
Phenylethanolamine: Shares a similar structure but lacks the beta-hydroxyl group.
Phenethylamine: A simpler structure without the hydroxyl group and amino group modifications.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
24346-12-1 |
|---|---|
Formule moléculaire |
C16H20ClNO |
Poids moléculaire |
277.79 g/mol |
Nom IUPAC |
(2-hydroxy-2-phenylethyl)-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO.ClH/c18-16(15-9-5-2-6-10-15)13-17-12-11-14-7-3-1-4-8-14;/h1-10,16-18H,11-13H2;1H |
Clé InChI |
QLRAEDDCQILZPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[NH2+]CC(C2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


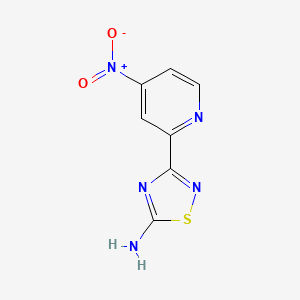


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
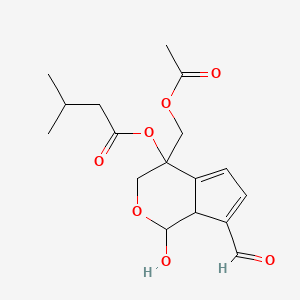

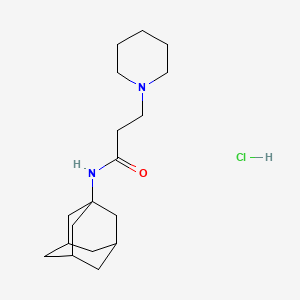
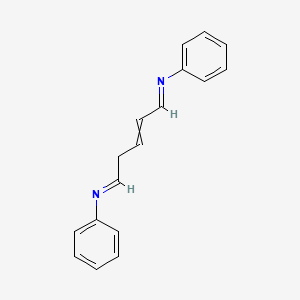
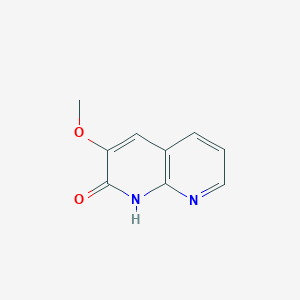
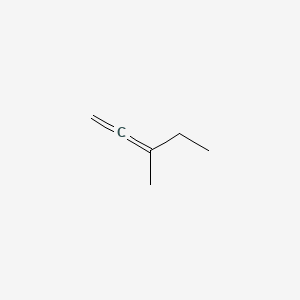
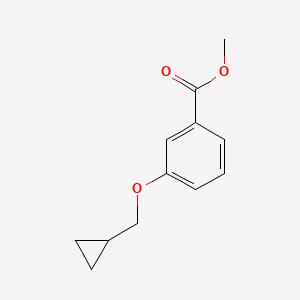
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)
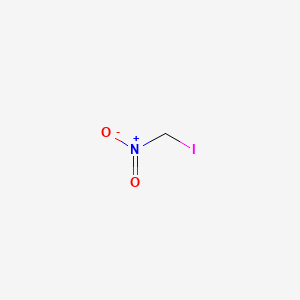
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)
